molecular formula C18H24N2O2S B2843381 2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide CAS No. 1324546-82-8

2-(cyclopentylthio)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2843381
CAS No.: 1324546-82-8
M. Wt: 332.46
InChI Key: PLJLMHSRRMHGSY-UHFFFAOYSA-N
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Description

Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the structure of proteins and are known for their high boiling points and melting points . Thioethers, on the other hand, are similar to ethers but contain a sulfur atom instead of an oxygen atom. They are known for their stability and are commonly used in organic synthesis.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H NMR analysis can be used to determine the structure of a compound .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The physical and chemical properties of a compound can also be influenced by other functional groups present in the molecule.

Scientific Research Applications

Synthesis and Structural Elucidation

Research in the field of chemistry has led to the development of novel synthesis methods and the structural elucidation of various acetamide derivatives. For instance, studies have reported the microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, showcasing a method for achieving these compounds efficiently. Such studies contribute to the broader understanding of acetamide compounds, providing a foundation for further exploration of their properties and potential applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Biological Assessment

The biological assessment of acetamide derivatives reveals their potential in medicinal chemistry, particularly in the development of antimicrobial agents. Research has identified specific acetamide compounds exhibiting selective high inhibitory effects against microbial strains such as Aspergillus niger and Staphylococcus aureus. These findings underscore the significance of acetamide derivatives in searching for new therapeutic agents (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Anticancer Activities

Another critical area of research is the investigation of anticancer activities associated with acetamide derivatives. Studies have synthesized specific derivatives and tested them against a panel of human tumor cell lines, revealing compounds with reasonable anticancer activity against various cancer types. This research highlights the potential therapeutic applications of acetamide derivatives in oncology (Duran & Demirayak, 2012).

Chemical Properties and Applications

Further studies have explored the chemical properties and applications of acetamide derivatives, such as their use in the synthesis of other biologically active compounds. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase has been optimized for the synthesis of antimalarial drugs, indicating the versatility of acetamide compounds in facilitating pharmaceutical synthesis (Magadum & Yadav, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target. For example, some amides have been used as local anesthetics, where they block the conduction of nerve impulses .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some amides can be harmful if swallowed .

Properties

IUPAC Name

2-[4-[(2-cyclopentylsulfanylacetyl)amino]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c21-17(19-15-9-10-15)11-13-5-7-14(8-6-13)20-18(22)12-23-16-3-1-2-4-16/h5-8,15-16H,1-4,9-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJLMHSRRMHGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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